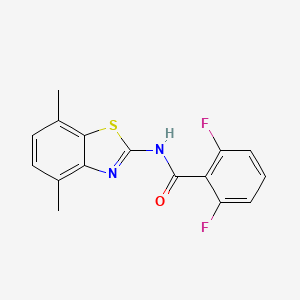

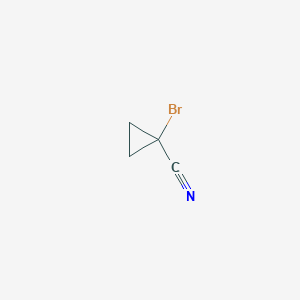

![molecular formula C21H19FN6OS B2355460 N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 941905-94-8](/img/structure/B2355460.png)

N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a triazolopyrimidine core, which is a heterocyclic compound containing nitrogen atoms. This core is substituted with various groups including a fluorobenzyl group, a methylbenzyl group, and a thioacetamide group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the fluorobenzyl group might be susceptible to nucleophilic aromatic substitution reactions, while the thioacetamide group could potentially undergo hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen

Biological Activity and Receptor Affinity

Adenosine Receptor Affinity : Amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, including compounds with similar structures to N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, have shown affinity towards adenosine receptors, particularly the A1 subtype. These compounds, with variations in substituents, were synthesized and evaluated for their receptor binding capabilities. The presence of a fluorine atom on the benzyl group, especially in the ortho position, was found to significantly enhance receptor affinity (Betti et al., 1999).

Anticonvulsant Activity : Analogues of compounds structurally related to this compound, specifically those with modifications to the imidazole ring atoms, have been synthesized and evaluated for anticonvulsant activity. These studies revealed that the pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines exhibited varying levels of activity in seizure models, indicating their potential as anticonvulsant agents (Kelley et al., 1995).

Chemical Synthesis and Modification

- Cyclization Mechanisms : Research into the structural modification of pyrimidinylhydrazones derived from ethyl acetoacetate showed that methylation at specific positions can promote anomalous cyclization, leading to the formation of triazolo[1,5-a]pyrimidine derivatives. This indicates a potential pathway for synthesizing related compounds and exploring their chemical behavior and applications (Erkin & Krutikov, 2007).

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could include developing more efficient synthesis methods, investigating its reactivity under various conditions, and testing its activity against different biological targets .

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN6OS/c1-14-2-4-16(5-3-14)11-28-20-19(26-27-28)21(25-13-24-20)30-12-18(29)23-10-15-6-8-17(22)9-7-15/h2-9,13H,10-12H2,1H3,(H,23,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXFVWZAZMRVSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2355377.png)

![N'-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide](/img/structure/B2355381.png)

![1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea](/img/structure/B2355385.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2355391.png)

![Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2355393.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2355396.png)

![N-[(4-chlorophenyl)methyl]-2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2355398.png)

![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355399.png)

![4-amino-5-[(4-cyclohexylpiperazin-1-yl)carbonyl]-N-isobutylisothiazole-3-carboxamide](/img/structure/B2355400.png)